Ethyl 4-bromo-2-[2-(2-methoxyphenyl)-hydrazin-1-ylidene]-3-oxobutanoate
Description
Ethyl 4-bromo-2-[2-(2-methoxyphenyl)-hydrazin-1-ylidene]-3-oxobutanoate is a β-keto ester derivative featuring a hydrazone moiety and a bromine substituent. Its molecular structure includes:
- Ethyl 3-oxobutanoate backbone: Provides a reactive β-keto ester framework.
- Bromine substituent at position 4: Enhances steric and electronic effects compared to analogs with other halogens or substituents.
This compound is synthesized via diazotization and coupling reactions, similar to its chloro analog (). The bromine substitution likely influences crystallization behavior and biological activity, as seen in related compounds ().
Properties
Molecular Formula |
C13H15BrN2O4 |
|---|---|
Molecular Weight |
343.17 g/mol |
IUPAC Name |
ethyl (Z)-4-bromo-3-hydroxy-2-[(2-methoxyphenyl)diazenyl]but-2-enoate |
InChI |
InChI=1S/C13H15BrN2O4/c1-3-20-13(18)12(10(17)8-14)16-15-9-6-4-5-7-11(9)19-2/h4-7,17H,3,8H2,1-2H3/b12-10-,16-15? |
InChI Key |
PBZXHTAKLUBUJB-GYOKMOPESA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(\CBr)/O)/N=NC1=CC=CC=C1OC |
Canonical SMILES |
CCOC(=O)C(=C(CBr)O)N=NC1=CC=CC=C1OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 4-bromo-2-[2-(2-methoxyphenyl)-hydrazin-1-ylidene]-3-oxobutanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the hydrazone: This involves the reaction of 2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Bromination: The hydrazone is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom.
Esterification: The final step involves the esterification of the brominated hydrazone with ethyl acetoacetate under acidic conditions to yield the target compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl 4-bromo-2-[2-(2-methoxyphenyl)-hydrazin-1-ylidene]-3-oxobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydrazinylidene moiety can undergo oxidation or reduction, leading to different products.
Condensation Reactions: The compound can participate in condensation reactions with various carbonyl compounds.
Common reagents used in these reactions include N-bromosuccinimide for bromination, hydrazine hydrate for hydrazone formation, and ethyl acetoacetate for esterification. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-bromo-2-[2-(2-methoxyphenyl)-hydrazin-1-ylidene]-3-oxobutanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and inhibition.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-2-[2-(2-methoxyphenyl)-hydrazin-1-ylidene]-3-oxobutanoate involves its interaction with molecular targets through its functional groups. The bromine atom and hydrazinylidene moiety can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The methoxyphenyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : Bromine (Br) vs. chlorine (Cl) alters molecular volume and polarizability, affecting crystal packing and solubility. Bromine’s larger size may disrupt intermolecular interactions compared to chlorine ().
- Aryl Group Modifications : The 2-methoxyphenyl group () stabilizes intramolecular N–H⋯O hydrogen bonds (S(6) motif), whereas 2,4-difluorophenyl () introduces stronger electronegative interactions.
- Functional Group Variations: Replacement of hydrazone with oxime () eliminates hydrogen-bond donor capacity, reducing supramolecular aggregation.
Crystallographic and Hydrogen-Bonding Patterns
- Bromo vs. Chloro Analogs: The bromo compound’s crystal structure is expected to show longer C–Br (1.93 Å) vs. C–Cl (1.79 Å) bonds, influencing molecular geometry.
- Graph Set Analysis : The S(6) motif in 2-methoxyphenyl hydrazone derivatives () is conserved across halogenated analogs, suggesting robustness of this intramolecular interaction ().
Biological Activity
Ethyl 4-bromo-2-[2-(2-methoxyphenyl)-hydrazin-1-ylidene]-3-oxobutanoate is a complex organic compound with potential biological activities. Its structure includes a bromine atom, a methoxyphenyl group, and a hydrazinylidene moiety, which may influence its reactivity and interactions with biological systems. This article reviews the biological activity of this compound based on various studies, highlighting its pharmacological potentials, mechanisms of action, and comparative analyses with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C13H15BrN2O4, with a molecular weight of 331.18 g/mol. The compound is characterized by the presence of functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H15BrN2O4 |
| Molecular Weight | 331.18 g/mol |
| CAS Number | 24129-26-8 |
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds derived from similar scaffolds have shown minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis . The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of biofilm formation.
Anticancer Potential
The compound's hydrazinylidene moiety suggests potential anticancer activity. Studies have indicated that related compounds can inhibit cancer cell proliferation by inducing apoptosis through pathways involving caspases and altering the expression of pro-apoptotic and anti-apoptotic proteins . For example, one study reported that a compound similar to this compound significantly increased the levels of P53 and Bax proteins while decreasing Bcl2 levels in cancer cell lines .
The proposed mechanism by which this compound exerts its biological effects involves interactions with various molecular targets, including enzymes and receptors. The hydrazinylidene group can form hydrogen bonds with biological molecules, potentially influencing several biochemical pathways related to cell growth and apoptosis .
Comparative Analysis
When compared to structurally similar compounds such as Ethyl 4-bromo-2-[2-(2-chlorophenyl)hydrazin-1-ylidene]-3-oxobutanoate, the presence of the methoxy group in this compound may enhance its reactivity and selectivity towards biological targets . This unique substitution pattern could lead to different pharmacological profiles.
| Compound Name | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |
|---|---|---|
| This compound | 0.22 - 0.25 μg/mL | Not specified |
| Ethyl 4-bromo-2-[2-(2-chlorophenyl)hydrazin-1-ylidene]-3-oxobutanoate | Not specified | Not specified |
Case Studies
In a notable case study involving the synthesis and evaluation of various derivatives, it was found that modifications in the hydrazine moiety significantly influenced both antimicrobial and anticancer activities . This highlights the importance of structural variations in developing new therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
